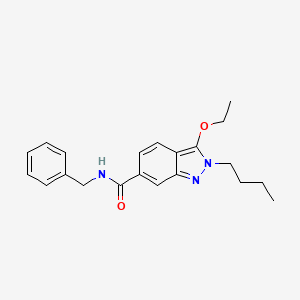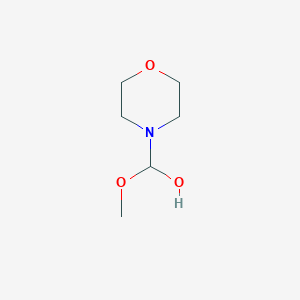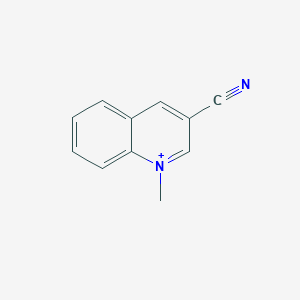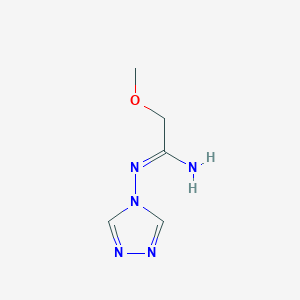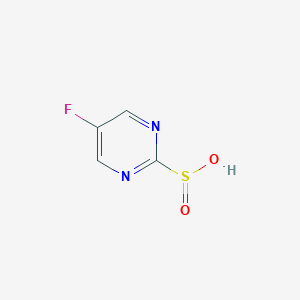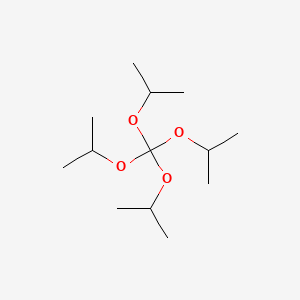
Uracil, 3,6-dimethyl-5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 3,6-dimethyl-5-propyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features additional methyl and propyl groups, which can significantly alter its chemical properties and potential applications. Uracil derivatives are known for their roles in various biological processes and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 3,6-dimethyl-5-propyl-, typically involves the modification of the uracil ring through various chemical reactions. One common method is the alkylation of uracil at specific positions.
Industrial Production Methods
Industrial production of uracil derivatives often involves multi-step synthesis processes that ensure high yield and purity. These processes may include the use of condensing agents, cyclization reactions, and vacuum distillation to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Uracil, 3,6-dimethyl-5-propyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter existing ones.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated uracil compounds .
Scientific Research Applications
Uracil derivatives, including Uracil, 3,6-dimethyl-5-propyl-, have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their roles in nucleic acid metabolism and enzyme interactions.
Medicine: Potential therapeutic agents for antiviral and anticancer treatments.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Uracil, 3,6-dimethyl-5-propyl- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Uracil, 3,6-dimethyl-5-propyl- can be compared with other uracil derivatives, such as:
1,3-Dimethyluracil: Lacks the propyl group, resulting in different chemical properties.
5-Propyluracil: Lacks the additional methyl groups, affecting its reactivity and applications.
6-Substituted Uracils: Various substituents at the 6-position can lead to diverse biological activities and chemical behaviors
Properties
CAS No. |
90565-91-6 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3,6-dimethyl-5-propyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-7-6(2)10-9(13)11(3)8(7)12/h4-5H2,1-3H3,(H,10,13) |
InChI Key |
JWHXRPRJUQVXHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC(=O)N(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


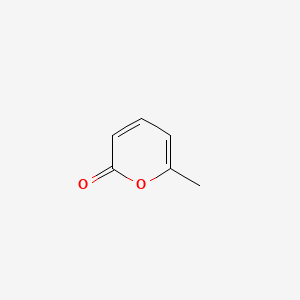
![(7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B13108033.png)
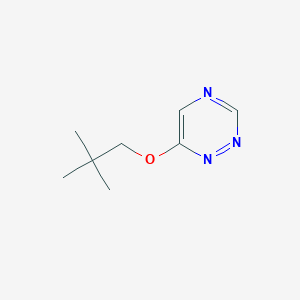
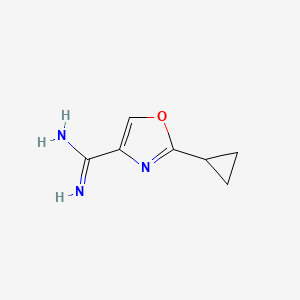
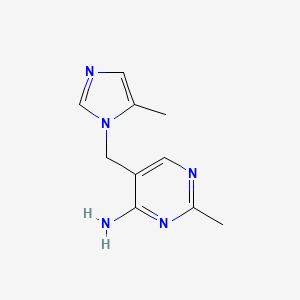

![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)
